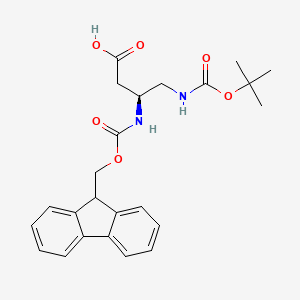

Fmoc-Dbu(Boc)-OH

Description

Context and Significance of Fmoc-Dbu(Boc)-OH as a Specialty Amino Acid Derivative

This compound, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid, is a non-proteinogenic amino acid derivative. iris-biotech.de Its structure incorporates diaminobutyric acid (Dbu), a homolog of the naturally occurring amino acid lysine (B10760008), which possesses two amino groups. peptide.comthieme-connect.com This unique feature makes Dbu and its derivatives valuable for constructing peptides with specific structural modifications, such as lactam bridges for cyclization, or for introducing branches within a peptide chain. peptide.com

The "D" configuration in Fmoc-D-Dbu(Boc)-OH indicates that it is the D-enantiomer of the amino acid, which can be strategically incorporated into peptides to increase their resistance to enzymatic degradation, a crucial factor for enhancing the in vivo stability of peptide-based drugs. wikipedia.org

The significance of this compound lies in its role as a versatile building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. chemimpex.comlgcstandards.com Its use allows for the precise and controlled assembly of complex peptide sequences, contributing to the development of novel peptide therapeutics and research tools. chemimpex.comnih.gov The incorporation of Dbu can enhance the stability and solubility of the resulting peptide. chemimpex.com

Table 1: Chemical Properties of Fmoc-D-Dbu(Boc)-OH

| Property | Value |

|---|---|

| CAS Number | 1310680-44-4, 763102-80-3 moldb.comiris-biotech.dewuxiapptec.com |

| Molecular Formula | C24H28N2O6 iris-biotech.demoldb.comiris-biotech.de |

| Molecular Weight | 440.49 g/mol moldb.com |

| Purity | Typically ≥95% - 99% iris-biotech.dechemimpex.comiris-biotech.dewuxiapptec.com |

| Appearance | Solid total-synthesis.com |

| Storage Temperature | -20°C or 2-8°C iris-biotech.deiris-biotech.de |

Foundational Principles of Protecting Group Chemistry in Peptide Synthesis Relevant to this compound

Chemical peptide synthesis is a stepwise process that involves the sequential addition of amino acids to a growing peptide chain. wikipedia.orglgcstandards.com To ensure that the correct peptide bond is formed between the carboxyl group of one amino acid and the amino group of the next, all other reactive functional groups must be temporarily masked or "protected." peptide.comwikipedia.orgbiosynth.com This is the fundamental role of protecting groups in peptide synthesis. biosynth.com

This compound exemplifies a key strategy in modern peptide synthesis known as orthogonal protection . fiveable.meiris-biotech.de This strategy employs multiple protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. fiveable.meresearchgate.net

In this compound, two distinct protecting groups are utilized:

Fmoc (9-Fluorenylmethyloxycarbonyl) group: This group protects the α-amino group of the diaminobutyric acid. wikipedia.org The Fmoc group is base-labile, meaning it is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). total-synthesis.comwikipedia.org This allows for the selective deprotection of the α-amino group to enable the next coupling reaction in the peptide chain elongation process. lgcstandards.com

Boc (tert-Butoxycarbonyl) group: This group protects the side-chain amino group of the diaminobutyric acid. chemimpex.comspectrumchemical.com The Boc group is acid-labile and is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). wikipedia.orgamericanpeptidesociety.orgthermofisher.com This deprotection step is typically performed at the end of the synthesis to remove all acid-labile side-chain protecting groups and cleave the completed peptide from the solid support. wikipedia.orgiris-biotech.de

The orthogonality of the Fmoc and Boc protecting groups is central to the utility of this compound. fiveable.meiris-biotech.de The α-amino group can be repeatedly deprotected with a base to extend the peptide chain, while the Boc-protected side chain remains intact. biosynth.com This allows for the precise incorporation of the Dbu residue at a specific position in the peptide sequence. Once the entire peptide is assembled, the Boc group on the Dbu side chain, along with other side-chain protecting groups, can be removed in a single acid treatment step. thermofisher.com

This orthogonal protection scheme provides chemists with the flexibility to synthesize complex and modified peptides, including cyclic peptides and those with specific side-chain modifications, making this compound an indispensable tool in the field of advanced peptide chemistry. researchgate.netmdpi.com

Table 2: Comparison of Fmoc and Boc Protecting Groups

| Protecting Group | Chemical Name | Abbreviation | Removal Conditions | Stability |

|---|---|---|---|---|

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., piperidine) total-synthesis.comwikipedia.org | Acid-stable total-synthesis.com |

| Boc | tert-Butoxycarbonyl | Boc | Acid-labile (e.g., TFA) americanpeptidesociety.orgthermofisher.com | Base-stable spectrumchemical.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNBFIUWYNXGCJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113013 | |

| Record name | (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310680-44-4 | |

| Record name | (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies Employing Fmoc Dbu Boc Oh

Integration of Fmoc-Dbu(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and this compound is a valuable reagent within this methodology. chemimpex.com Its utility stems from the orthogonal nature of its protecting groups, which allows for selective deprotection and subsequent modification.

Role of this compound as a Building Block in Fmoc/tBu Strategy

The Fmoc/tBu (tert-butyl) strategy is a widely adopted approach in SPPS, prized for its mild deprotection conditions. iris-biotech.deamericanpeptidesociety.org In this strategy, the Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). peptide.combiosynth.com this compound fits seamlessly into this strategy. The Fmoc group on the α-amine is removed using a secondary amine, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comchempep.com The side-chain amine of the diaminobutyric acid (Dbu) residue is protected by the acid-labile tert-butoxycarbonyl (Boc) group. chemimpex.com This orthogonality is crucial, as it allows for the sequential elongation of the peptide chain without compromising the integrity of the side-chain protection. peptide.combiosynth.com The Boc group remains stable during the repetitive base-mediated Fmoc deprotection steps and is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA). peptide.compeptide.com

| Protecting Group | Chemical Name | Lability | Deprotection Reagent |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base-labile | Piperidine |

| Boc | tert-Butoxycarbonyl | Acid-labile | Trifluoroacetic Acid (TFA) |

| tBu | tert-Butyl | Acid-labile | Trifluoroacetic Acid (TFA) |

Strategic Incorporation of this compound for Complex Peptide Architectures

The presence of a side-chain amine in the Dbu residue, orthogonally protected with a Boc group, provides a strategic point for introducing molecular complexity. After the peptide backbone is assembled, the Boc group on the Dbu side chain can be selectively removed while the peptide is still attached to the resin. This allows for site-specific modifications, such as:

Branched Peptides: A second peptide chain can be initiated from the deprotected side-chain amine of the Dbu residue, leading to the formation of branched or "dendrimeric" peptides. sigmaaldrich.com

Cyclic Peptides: The side-chain amine can be used as a handle for intramolecular cyclization with the N-terminus or another side chain, forming cyclic peptide structures. sigmaaldrich.com

Conjugation: The exposed amine can be used to attach various moieties, including fluorescent labels, biotin, or other bioactive molecules, to create functionalized peptides. chemimpex.com

Considerations for Attachment to Solid Supports and Resin Loading

The initial step in SPPS is the attachment of the first amino acid to a solid support, commonly a resin. iris-biotech.de For the incorporation of this compound as the C-terminal residue, several factors need to be considered:

Loading Procedure: The attachment of the Fmoc-amino acid to the resin, known as loading, must be performed under conditions that minimize racemization. For sensitive amino acids, methods that avoid pre-activation of the carboxylic acid are advantageous. The loading efficiency can be quantified by spectrophotometrically measuring the amount of dibenzofulvene released upon Fmoc deprotection with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

| Resin Type | Key Feature | Advantage |

| 2-Chlorotrityl Chloride (2-CTC) | Highly acid-labile | Allows for mild cleavage conditions, preserving acid-sensitive side-chain protecting groups. Minimizes diketopiperazine formation. peptide.com |

| Wang Resin | Moderately acid-labile | Commonly used for the synthesis of peptide acids. bzchemicals.com |

| Rink Amide Resin | Acid-labile | Used for the synthesis of peptide amides. |

Considerations for this compound in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a valuable technique, particularly for large-scale synthesis. The use of Fmoc-protected amino acids in solution-phase synthesis has historically been challenging due to the difficulty in removing the dibenzofulvene-piperidine adduct byproduct. google.com

However, strategies are being developed to facilitate Fmoc-based solution-phase synthesis. The solubility of the protected peptide fragments is a key consideration. The presence of the Boc group in this compound can enhance the solubility of peptide intermediates in organic solvents commonly used in solution-phase synthesis. chemimpex.com The orthogonal nature of the Fmoc and Boc groups remains a significant advantage, allowing for selective deprotection and fragment condensation strategies. google.com The synthesis of dipeptides in solution, which are then used as building blocks, is one approach to mitigate some of the challenges associated with solution-phase synthesis. nih.gov

Mechanistic Investigations of Protecting Group Transformations in Fmoc Dbu Boc Oh Derivatives

Elucidation of Fmoc Deprotection Mechanism

The removal of the Fmoc group is a fundamental step in the iterative cycle of Fmoc-based SPPS. This process unmasks the N-terminal amine of the growing peptide chain, making it available for coupling with the next amino acid.

The deprotection of the Fmoc group proceeds through a base-mediated β-elimination (E1cB) mechanism. acs.org The process is initiated when a base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. peptide.comspringernature.com This abstraction leads to the formation of an intermediate which then undergoes elimination, releasing the free amine, carbon dioxide, and a reactive byproduct, dibenzofulvene (DBF). peptide.comchempep.com

The kinetics of this reaction are highly dependent on the base used. While piperidine is the conventional choice, other bases have been investigated to optimize deprotection times, especially for challenging or aggregated sequences. peptide.com 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), for instance, is a significantly stronger, non-nucleophilic base that can remove the Fmoc group much more rapidly than piperidine. peptide.com However, its non-nucleophilic nature presents other challenges related to byproduct scavenging. The reaction rate is often monitored in automated synthesizers by measuring the UV absorbance of the dibenzofulvene adduct, allowing for the extension of deprotection time until the reaction is complete. peptide.com

| Base | Typical Concentration | Relative Deprotection Rate | Mechanism of Action | Key Considerations |

|---|---|---|---|---|

| Piperidine | 20-50% in DMF or NMP | Standard | Acts as both base for deprotection and nucleophilic scavenger for DBF. acs.orgpeptide.com | Forms a stable adduct with DBF, preventing side reactions. chempep.comscielo.org.mx Can be slow for aggregated sequences. peptide.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% in DMF or NMP | Very Fast | Strong, non-nucleophilic base for deprotection only. peptide.com | Does not scavenge DBF; requires a secondary amine like piperidine as an additive scavenger. peptide.comchempep.com Can increase risk of side reactions like aspartimide formation. peptide.com |

| Pyrrolidine | 20% in various solvents | Comparable to Piperidine | Functions as both a base and an effective DBF scavenger. acs.org | Considered a greener alternative to piperidine, showing reduced side-product formation in certain solvent systems. acs.org |

The dibenzofulvene (DBF) molecule generated during Fmoc cleavage is a highly reactive electrophile. peptide.com If left unquenched in the reaction mixture, it can undergo a Michael-type addition with the newly deprotected N-terminal amine of the peptide chain. acs.org This reaction is detrimental as it forms a stable DBF adduct, effectively capping the peptide and terminating further chain elongation. acs.org

To prevent this deleterious side reaction, an efficient scavenging strategy is essential. The most common approach involves using the deprotecting base itself as the scavenger. Secondary amines, such as piperidine and pyrrolidine, are excellent for this dual role. acs.orgscielo.org.mx They rapidly react with the electrophilic DBF to form a stable, soluble adduct (e.g., the dibenzofulvene-piperidine adduct) that is easily washed away from the peptide-resin. chempep.comscielo.org.mx When a non-nucleophilic base like DBU is used to accelerate deprotection, it cannot act as a scavenger. In such protocols, a small amount of piperidine is often included in the reagent cocktail specifically to trap the DBF byproduct. peptide.comchempep.com

Base-Mediated β-Elimination and Reaction Kinetics

Orthogonal Protecting Group Strategies Pertaining to Fmoc and Boc Moieties of Fmoc-Dbu(Boc)-OH

The dual protection of this compound is a prime example of an orthogonal protection strategy, a cornerstone of modern peptide synthesis that allows for selective chemical manipulation at different sites within a molecule.

Orthogonality in chemical synthesis refers to a scheme where multiple protecting groups are present on a molecule, and each can be removed by a specific set of reaction conditions without affecting the others. peptide.comnih.gov This principle provides precise control over which functional group is exposed for subsequent reaction.

In this compound, the Fmoc and Boc groups constitute a classic orthogonal pair. masterorganicchemistry.com The Fmoc group, protecting the α-amine, is labile to basic conditions (e.g., piperidine) but stable to acid. chempep.comacs.org Conversely, the Boc group, protecting the side-chain amine, is labile to acidic conditions (e.g., trifluoroacetic acid, TFA) but stable to the bases used for Fmoc removal. peptide.commasterorganicchemistry.com This differential stability allows for the selective deprotection of either the N-terminus for peptide chain elongation or the side-chain for specific modifications. peptide.com Recently, alternative deprotection methods, such as the removal of Fmoc via acidic hydrogenolysis, have been developed, further expanding the versatility and tunable orthogonality of these protecting groups. acs.orgnih.gov

| Protecting Group | Protected Functional Group | Cleavage Conditions | Stability |

|---|---|---|---|

| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino Group (N-terminus) | Base (e.g., 20% Piperidine in DMF) masterorganicchemistry.com | Stable to acids (TFA). chempep.com |

| Boc (tert-Butyloxycarbonyl) | Side-Chain Amino Group (γ-Amino) | Acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.com | Stable to bases (Piperidine). peptide.com |

The orthogonality of the Fmoc and Boc groups on the Dbu residue is exploited for targeted chemical modifications of the peptide.

Peptide Chain Elongation: In standard SPPS, the N-terminal Fmoc group is iteratively removed with piperidine to allow for the coupling of the next amino acid. The Boc group on the Dbu side chain remains intact throughout this process, preventing unwanted branching or reactions at the side chain.

Side-Chain Modification: For applications requiring specific labeling, cyclization, or conjugation, the side-chain can be selectively deprotected. After the peptide sequence is assembled, the peptide can be treated with acid (TFA) under conditions mild enough not to cleave the peptide from certain resins. This removes the Boc group from the Dbu side chain while leaving the N-terminal Fmoc group (and other acid-labile side-chain protecting groups) in place. The newly exposed side-chain amine of the Dbu residue is then the sole nucleophilic site available for a targeted chemical reaction, such as attachment of a fluorophore, biotin, or a linker for cyclization.

Principles of Orthogonality and Selective Deprotection

Characterization of Side Reactions During this compound Peptide Synthesis

Aspartimide Formation: This is one of the most significant side reactions during Fmoc chemistry. nih.gov It occurs when a peptide sequence contains an aspartic acid (Asp) residue. The backbone amide nitrogen can attack the side-chain carbonyl of Asp, particularly under the basic conditions of Fmoc deprotection, to form a five-membered succinimide (B58015) ring (aspartimide). chempep.com This process can lead to epimerization and, upon ring-opening, the formation of undesired β-aspartyl peptides. nih.gov The use of strong bases like DBU can exacerbate aspartimide formation. peptide.com

Diketopiperazine (DKP) Formation: This side reaction is especially prevalent at the dipeptide stage of synthesis. chempep.com After deprotection of the second amino acid, the liberated N-terminal amine can nucleophilically attack the ester linkage anchoring the peptide to the resin. This intramolecular cyclization cleaves the dipeptide from the resin as a cyclic diketopiperazine, terminating the synthesis. iris-biotech.deacs.org Sequences containing proline at the C-terminus are particularly susceptible. iris-biotech.de

Chain Termination by DBF: As previously mentioned, inefficient scavenging of the dibenzofulvene byproduct from Fmoc deprotection can lead to its reaction with the N-terminal amine, capping the peptide chain and preventing further elongation. acs.org

| Side Reaction | Description | Primary Cause / Conditions | Mitigation Strategies |

|---|---|---|---|

| Aspartimide Formation | Intramolecular cyclization of Asp residues to form a succinimide ring, leading to epimerization and byproduct formation. chempep.comnih.gov | Base-catalyzed; exacerbated by strong bases (DBU) and extended exposure to basic deprotection reagents. peptide.comiris-biotech.de | Use of modified protecting groups on the preceding residue; optimized, faster deprotection protocols. |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide, causing cleavage from the resin. chempep.comiris-biotech.de | Base-catalyzed reaction of the N-terminal amine on the ester linkage, common after deprotection of the 2nd residue. acs.org | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin); coupling of pre-formed dipeptides. acs.org |

| DBF Adduct Formation | Capping of the N-terminal amine by the dibenzofulvene (DBF) byproduct. | Inefficient scavenging of DBF after Fmoc deprotection. acs.org | Ensuring the presence of an efficient nucleophilic scavenger like piperidine in the deprotection solution. chempep.com |

Aspartimide Formation and Mitigation Approaches

Aspartimide formation is a significant side reaction primarily associated with aspartic acid (Asp) residues during Fmoc-based SPPS. iris-biotech.demdpi.com The mechanism involves an intramolecular cyclization where the nitrogen atom of the peptide bond following an Asp residue nucleophilically attacks the side-chain β-carbonyl group of the Asp residue. acs.orgresearchgate.net This process is catalyzed by both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, leading to a five-membered succinimide ring. iris-biotech.debiotage.com This stable intermediate is problematic because its subsequent ring-opening by nucleophiles, such as piperidine from the deprotection solution or water, can yield a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, often accompanied by epimerization at the α-carbon of the aspartic acid. iris-biotech.demdpi.com

While this compound contains a side chain, it is an amino group protected by Boc, not a carboxylic acid ester like in Fmoc-Asp(OtBu)-OH. Therefore, Dbu residues are not susceptible to the classical aspartimide formation pathway. However, the principles of this side reaction are crucial to consider in any peptide synthesis. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly vulnerable. peptide.com

For sequences that do contain aspartic acid, several mitigation strategies have been developed to suppress this side reaction.

Mitigation Approaches:

Modified Deprotection Cocktails: The basicity of the Fmoc deprotection reagent can be tempered to reduce the rate of aspartimide formation. The addition of an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) to the standard 20% piperidine in DMF solution has been shown to significantly decrease the formation of aspartimide-related impurities. biotage.comresearchgate.netrsc.org Using weaker bases, such as 5% piperazine (B1678402), can also be effective. biotage.com

Sterically Hindered Side-Chain Protection: Increasing the steric bulk of the Asp side-chain protecting group can physically block the intramolecular cyclization. Protecting groups such as 3-methylpent-3-yl (Mpe) and 1-adamantyl have demonstrated superior performance in preventing aspartimide formation compared to the standard tert-butyl (OtBu) group. biotage.comresearchgate.net

Backbone Protection: The most effective method for complete suppression is the introduction of a protecting group on the amide nitrogen of the residue following Asp. nih.gov The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups prevent the initial nucleophilic attack by converting the secondary amide into a less reactive tertiary amide. peptide.comnih.gov

| Mitigation Strategy | Mechanism of Action | Effectiveness & Remarks | Reference |

|---|---|---|---|

| Addition of HOBt or Oxyma to Deprotection Solution | Reduces the effective basicity of the piperidine solution, slowing the base-catalyzed cyclization. | Significantly reduces but does not eliminate aspartimide formation. HOBt is now sold wetted due to its explosive nature when anhydrous. | biotage.comresearchgate.netrsc.org |

| Use of Piperazine instead of Piperidine | Piperazine is a weaker base than piperidine, leading to slower Fmoc deprotection but also reduced side reactions. | Effective at suppressing aspartimide formation. | biotage.com |

| Bulky Side-Chain Protecting Groups (e.g., OMpe, OPhp, OBno) | Steric hindrance prevents the backbone amide nitrogen from reaching the side-chain ester carbonyl. | Highly effective. The choice of group depends on the specific Asp-Xaa sequence. Conformationally flexible bulky groups are often more successful. | biotage.comresearchgate.netgoogle.com |

| Backbone Amide Protection (e.g., Dmb, Hmb) | Blocks the nucleophilic site (the amide nitrogen) required for the cyclization reaction. | Offers nearly complete suppression of the side reaction. Often introduced via pre-formed dipeptide building blocks, e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH. | peptide.comnih.gov |

Diketopiperazine Formation and Suppression Methodologies

Diketopiperazine (DKP) formation is a prevalent side reaction in SPPS, particularly during the synthesis of peptide acids on ester-linked resins like the Wang resin. chempep.comnih.gov The mechanism involves an intramolecular nucleophilic attack by the free Nα-amino group of a resin-bound dipeptide on its own C-terminal ester linkage to the solid support. iris-biotech.deresearchgate.net This results in the cleavage of the peptide from the resin as a stable six-membered cyclic dipeptide, the diketopiperazine. nih.gov This side reaction is irreversible and leads to truncation of the peptide chain. The reaction is especially pronounced after the deprotection of the second amino acid in the sequence, with Proline and other secondary amino acids in the C-terminal (first) or penultimate (second) position significantly increasing susceptibility. iris-biotech.deacs.org

Suppression Methodologies:

Use of Sterically Hindered Resins: Employing resins that create steric hindrance around the ester linkage can effectively suppress DKP formation. The 2-chlorotrityl chloride (2-CTC) resin is widely used for this purpose, as its bulky trityl linker shields the ester bond from intramolecular attack. peptide.comchempep.com

Dipeptide Coupling: A common and effective strategy is to couple the second and third amino acids as a pre-formed Fmoc-dipeptide unit. This approach bypasses the vulnerable dipeptide-resin intermediate, thus avoiding DKP formation at this critical step. peptide.comnih.gov

Optimized Deprotection Conditions: While standard 20% piperidine in DMF can promote DKP formation, alternative cocktails have been developed. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to dramatically reduce DKP formation while maintaining efficient Fmoc removal kinetics. nih.govacs.org

| Suppression Strategy | Mechanism of Action | Applicability & Remarks | Reference |

|---|---|---|---|

| 2-Chlorotrityl Chloride (2-CTC) Resin | The bulky resin linker sterically hinders the Nα-amine from attacking the C-terminal ester bond. | Highly effective, especially when the first or second residue is Proline. Standard choice for preventing DKP formation. | peptide.comchempep.com |

| Use of Fmoc-Dipeptide Building Blocks | Bypasses the formation of the DKP-susceptible dipeptide-resin intermediate. | Very effective, but limited by the commercial availability of the required dipeptide. Risk of epimerization at the C-terminal residue of the dipeptide during its synthesis must be considered. | peptide.comnih.gov |

| 2% DBU / 5% Piperazine in NMP | Alters the base and solvent system to disfavor the cyclization reaction compared to standard piperidine/DMF. | Shown to be superior to 20% piperidine/DMF in suppressing DKP formation, even for Pro-containing sequences. | nih.govacs.org |

| Alternative Nα-Protecting Groups (e.g., Trt, Alloc) | Avoids the use of a base for deprotection at the dipeptide stage, thus preventing the base-catalyzed side reaction. | Effective but less compatible with standard automated Fmoc-SPPS protocols. | nih.govacs.org |

Unwanted Nα-Fluorenylmethylation and Adduct Formation

The removal of the Fmoc protecting group is a β-elimination reaction initiated by a base. chempep.comgenscript.com This reaction liberates the Nα-amine but also produces dibenzofulvene (DBF) as a byproduct. nih.gov DBF is a highly reactive electrophile that can undergo a Michael-type addition with nucleophiles present in the system. chimia.ch

The primary nucleophile intended to react with DBF is the deprotecting base itself. Secondary amines, like piperidine, serve a dual role: they act as the base to initiate the elimination and as a scavenger to trap the resulting DBF, forming a stable and easily removed DBF-piperidine adduct. nih.govchempep.com

However, if the DBF is not efficiently scavenged, it can react with the newly deprotected Nα-amine of the peptide chain. This reaction forms a stable Nα-(9-fluorenylmethyl) group, which is an irreversible capping of the peptide chain, preventing further elongation. google.comgoogle.com This side reaction is known as unwanted Nα-fluorenylmethylation.

The risk of this side reaction is particularly high when using strong, non-nucleophilic bases like DBU for Fmoc deprotection. acs.org While DBU is highly effective at cleaving the Fmoc group, it cannot act as a scavenger for the DBF byproduct. chempep.comnih.gov Therefore, when DBU is used, it is almost always in a formulation that includes a nucleophilic scavenger, such as 5% piperazine, to effectively quench the DBF and prevent unwanted alkylation of the peptide. nih.govacs.org

Epimerization Control in Peptide Elongation

Maintaining the chiral integrity of each amino acid residue during peptide elongation is paramount. Epimerization, the change in configuration at the α-carbon, can occur during the activation and coupling steps of SPPS. mdpi.com The primary mechanism for epimerization during coupling involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com The carboxyl group of the Nα-protected amino acid, when activated for coupling, can be attacked by its own backbone carbonyl oxygen. The resulting oxazolone (B7731731) has an acidic proton at the C4 position (the original α-carbon), which can be abstracted by a base. The resulting planar enolate intermediate loses its stereochemical information, and subsequent nucleophilic attack by the incoming amine can occur from either face, leading to a mixture of L- and D-isomers in the peptide chain. mdpi.com

Urethane-based protecting groups like Fmoc are specifically designed to suppress oxazolone formation and thus minimize epimerization. nih.govresearchgate.net Nevertheless, the risk is not entirely eliminated and is higher for certain amino acids and under specific reaction conditions.

Control Strategies:

Amino Acid Sensitivity: Residues such as Histidine (His) and Cysteine (Cys) are particularly prone to racemization. peptide.comnih.gov Glycosylated serine and threonine residues also show an increased tendency for epimerization. nih.gov For Dbu, as with other amino acids, the risk of epimerization exists under strongly basic conditions or with prolonged activation times. acs.org

Coupling Reagents and Additives: The choice of coupling reagents is critical. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) should be used in the presence of racemization-suppressing additives like HOBt or Oxyma. These additives form active esters that are more resistant to oxazolone formation. peptide.com

Base and Activation Time: The amount and type of base used during coupling can influence epimerization. The use of excess base or extended pre-activation times before adding the coupling mixture to the resin should be avoided, as this increases the time the activated amino acid is exposed to basic conditions, raising the risk of oxazolone formation and racemization. nih.gov For sensitive residues like Cys, using a hindered base such as collidine in place of diisopropylethylamine (DIPEA) has been shown to reduce epimerization. researchgate.net

| Factor | Control Strategy | Rationale | Reference |

|---|---|---|---|

| Amino Acid Activation | Use additives like HOBt, HOAt, or Oxyma with carbodiimide (B86325) reagents (e.g., DIC). | Forms active esters that are less prone to racemization via oxazolone formation. | peptide.comacs.org |

| Pre-activation Time | Minimize the time between activation of the amino acid and its addition to the resin-bound peptide. | Reduces the opportunity for the activated species to rearrange into the oxazolone intermediate. | nih.gov |

| Base | Avoid excess base during coupling. For sensitive residues (e.g., Cys), use a hindered base like collidine instead of DIPEA. | Minimizes base-catalyzed proton abstraction from the oxazolone intermediate. | researchgate.net |

| Sensitive Residues (e.g., His) | Use derivatives with side-chain protection that minimizes racemization, such as Fmoc-His(MBom)-OH instead of Fmoc-His(Trt)-OH. | The Nπ-protection in the imidazole (B134444) ring of His(MBom) reduces the electron-withdrawing effect that promotes α-proton abstraction. | nih.gov |

Advanced Reagent Systems and Optimized Conditions for Fmoc Dbu Boc Oh Chemistry

Comparative Analysis of Fmoc Deprotection Reagents for Fmoc-Dbu(Boc)-OH Applications

The removal of the Fmoc protecting group is a crucial step in solid-phase peptide synthesis (SPPS). The choice of deprotection reagent can significantly impact the efficiency of the synthesis and the purity of the final peptide.

Piperidine (B6355638) is the most common and standard base used for Fmoc deprotection, typically in a 20% solution in N,N-dimethylformamide (DMF). iris-biotech.de The deprotection mechanism involves the abstraction of the acidic proton on the fluorenyl group by the secondary amine, leading to β-elimination and the formation of dibenzofulvene (DBF). peptide.com Piperidine also acts as a scavenger for the reactive DBF byproduct, preventing its deleterious reaction with the newly deprotected amine. peptide.com

4-Methylpiperidine (B120128) has emerged as a viable alternative to piperidine, demonstrating comparable efficiency in Fmoc removal. iris-biotech.demdpi.com Its use is often favored as it is not a controlled substance, unlike piperidine, which simplifies procurement and handling. iris-biotech.de Studies comparing piperidine and 4-methylpiperidine have shown similar performance in terms of product yield and purity for various peptide sequences. mdpi.comresearchgate.net

Diethylamine, another secondary amine, is generally less effective for Fmoc deprotection compared to cyclic amines like piperidine. researchgate.net Its lower basicity and steric hindrance can lead to slower and incomplete deprotection, potentially resulting in deletion sequences in the final peptide.

| Reagent | Typical Concentration | Key Characteristics | Reference |

|---|---|---|---|

| Piperidine | 20% in DMF | Standard, efficient deprotection and DBF scavenging. Controlled substance. | iris-biotech.depeptide.com |

| 4-Methylpiperidine | 20% in DMF | Similar efficiency to piperidine, not a controlled substance. | iris-biotech.demdpi.comresearchgate.net |

| Diethylamine | - | Generally less effective, slower deprotection. | researchgate.net |

To harness the rapid deprotection kinetics of DBU while ensuring efficient scavenging of DBF, hybrid reagent systems have been developed. A notable example is a mixture of piperazine (B1678402) and DBU. rsc.orgscispace.comrsc.org Piperazine, a secondary amine, acts as the DBF scavenger, while DBU facilitates the fast removal of the Fmoc group. rsc.org Research has shown that a solution of 5% piperazine and 2% DBU in DMF can be more effective than 20% piperidine, leading to complete Fmoc removal in under a minute and reducing the occurrence of deletion sequences. lookchem.comrsc.org This combination has been demonstrated to be a safer and more efficient alternative to piperidine for Fmoc deprotection in SPPS. scispace.comrsc.org

| Reagent System | Composition | Advantages | Reference |

|---|---|---|---|

| Piperazine/DBU | e.g., 5% Piperazine + 2% DBU in DMF | Rapid deprotection, efficient DBF scavenging, reduces deletion sequences. | lookchem.comrsc.orgscispace.comrsc.org |

While base-mediated elimination is the standard method for Fmoc removal, alternative chemistries have been explored. Catalytic hydrogenolysis, typically using a palladium catalyst (Pd/C), is a mild method for removing certain protecting groups. highfine.com While the Fmoc group is generally stable to hydrogenation, it can be removed under specific conditions, such as with H2/Pd-C in the presence of certain additives. highfine.comthieme-connect.com However, this method is not commonly used for Fmoc deprotection in standard SPPS due to the widespread success and efficiency of base-labile methods. One reported application involves the use of acidic hydrogenolysis, which offers a non-basic alternative and can be advantageous in the synthesis of sensitive peptides where exposure to bases could lead to side reactions. acs.org

Development and Application of Hybrid Reagent Mixtures (e.g., Piperazine/DBU Systems)

Optimization of Reaction Parameters for this compound Incorporation

The efficiency and purity of peptide synthesis are not only dependent on the choice of reagents but also on the reaction conditions, with the solvent system playing a pivotal role.

N,N-Dimethylformamide (DMF) is the most widely used solvent in Fmoc-based SPPS. acs.org Its polar aprotic nature facilitates the dissolution of protected amino acids and reagents, and it effectively swells the polystyrene-based resins commonly used as solid supports. scholaris.ca The deprotection reaction is significantly faster in polar solvents like DMF compared to nonpolar solvents. publish.csiro.au

N-Methyl-2-pyrrolidone (NMP) is another polar aprotic solvent frequently used in SPPS and can be a suitable alternative to DMF. scholaris.ca In some cases, particularly in automated synthesis, NMP has shown advantages in liquid handling due to a lower tendency to form precipitates. researchgate.net However, some studies have indicated that prolonged exposure of building blocks to NMP may cause degradation of amino acids over time, leading to a preference for DMF in certain optimizations. lookchem.com The choice between DMF and NMP can also influence the efficiency of both the deprotection and coupling steps, and the optimal solvent may be sequence-dependent. nih.gov Ultimately, the selection of the solvent system requires careful consideration of the specific peptide sequence and the other reagents being used to maximize reaction efficiency and the purity of the final product.

Effects of Temperature and Concentration on Synthesis Outcomes

The deprotection of the Fmoc group is typically accomplished using a basic solution. While 20% piperidine in dimethylformamide (DMF) is a standard choice, alternative reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are employed, often due to their higher reactivity. chempep.com The concentration of this basic reagent directly correlates with the rate of Fmoc removal. For instance, studies on Fmoc deprotection kinetics have shown that increasing the concentration of DBU in a piperazine/DMF solution dramatically decreases the half-life (t1/2) of the Fmoc group. rsc.org A solution of 5% piperazine supplemented with 0.5% DBU resulted in a t1/2 of 12 seconds, which was further reduced to 7 seconds when the DBU concentration was increased to 1%. rsc.org A 2% concentration of DBU reduced the half-life to just 4 seconds, signifying nearly instantaneous deprotection. rsc.org

Table 1: Effect of Deprotection Reagent Concentration on Fmoc Removal Half-Life (t1/2)

| Deprotection Reagent | Solvent | Half-Life (t1/2) in seconds |

|---|---|---|

| 5% Piperazine | DMF | 50 |

| 20% Piperidine | DMF | 7 |

| 5% Piperazine + 0.5% DBU | DMF | 12 |

| 5% Piperazine + 1% DBU | DMF | 7 |

| 5% Piperazine + 2% DBU | DMF | 4 |

This table is based on data from kinetic studies of Fmoc deprotection. rsc.org

Temperature also plays a significant role. While most solid-phase peptide synthesis (SPPS) steps are performed at room temperature, elevated temperatures can be used to overcome challenges such as peptide aggregation or difficult deprotection steps. peptide.com However, higher temperatures can also accelerate undesirable side reactions. For example, prolonged exposure of a resin-bound peptide to a deprotection solution of 5% piperazine + 2% DBU at 50°C for one hour was shown to increase the level of epimerization. rsc.org Therefore, any increase in temperature must be carefully balanced against the potential for increased side product formation.

Role of Additives in Suppressing Side Reactions

During the synthesis of peptides incorporating this compound, base-induced side reactions are a major concern. The repeated exposure to basic conditions required for Fmoc deprotection can lead to undesirable modifications, most notably aspartimide formation when adjacent aspartic acid residues are present, and epimerization at the C-terminal cysteine. rsc.orgresearchgate.net The use of strong bases like DBU, while efficient for deprotection, can exacerbate these issues. peptide.com

To mitigate these side reactions, various additives can be incorporated into the deprotection cocktail. The addition of a proton source can temper the basicity of the solution, thereby suppressing base-catalyzed side reactions without completely halting the desired Fmoc removal. Acidic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and formic acid (FA) have been shown to be effective. rsc.orgresearchgate.net

The addition of HOBt to piperidine deprotection solutions has been a known strategy to reduce aspartimide formation. peptide.com Similarly, studies have shown that incorporating 0.1 M HOBt into a piperazine solution leads to a significant reduction in side reactions, yielding better outcomes than piperazine alone. researchgate.net Research on a particularly aspartimide-prone sequence demonstrated that while a deprotection solution of 5% piperazine + 1% DBU resulted in less than 5% of the target peptide, the addition of 1% formic acid to this mixture significantly suppressed aspartimide formation. rsc.org

However, the inclusion of these acidic additives can slow the rate of Fmoc deprotection. For instance, the t1/2 for a 5% piperazine + 1% DBU solution increased from 7 seconds to 29 seconds upon the addition of 1% formic acid. rsc.org This slowdown is attributed to general acid inhibition. rsc.org Despite this, the trade-off is often favorable, as the preservation of peptide integrity outweighs the slightly longer deprotection time.

Table 2: Effect of Additives on Cysteine Epimerization

| Deprotection Solution (Incubated at 50°C for 1h) | Additive | Level of Epimerization |

|---|---|---|

| 20% Piperidine | None | 1.56% |

| 5% Piperazine + 2% DBU | None | 1.91% |

| 5% Piperazine + 1% DBU | 1% Formic Acid | 1.41% |

This table summarizes the findings on the epimerization of a model peptide H2N-Gly-Cys-Phe-OH. rsc.org

These findings underscore the importance of a carefully optimized deprotection reagent system, where additives play a crucial role in minimizing side reactions and ensuring the synthesis of a high-purity final product.

Analytical and Spectroscopic Methodologies for Research on Fmoc Dbu Boc Oh Derivatives

Spectrophotometric Monitoring of Fmoc Deprotection Kinetics (e.g., UV Spectroscopy)

The removal of the fluorenylmethyloxycarbonyl (Fmoc) group is a crucial step in SPPS. This deprotection is typically achieved using a basic solution, such as piperidine (B6355638) in N,N-dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism, which liberates the free amine on the peptide and releases dibenzofulvene (DBF). rsc.orgmdpi.com

UV spectrophotometry is a widely used, non-invasive method to monitor the kinetics of this deprotection reaction in real-time. The released DBF molecule, or its adduct with the amine base (e.g., DBF-piperidine adduct), has a strong chromophore that absorbs in the UV range. escholarship.orgresearchgate.net By monitoring the increase in absorbance at a characteristic wavelength, typically around 300-302 nm, researchers can quantify the extent of Fmoc group cleavage and determine the reaction's half-life (t1/2). rsc.orgscielo.org.mx

This kinetic data is vital for optimizing deprotection conditions, such as the choice of base, its concentration, and the reaction time. For instance, studies have compared the kinetics of various deprotection reagents to find faster and more efficient alternatives to the standard 20% piperidine/DMF, especially for synthesizing "difficult" peptide sequences where incomplete Fmoc removal can lead to deletion byproducts. rsc.org A combination of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a nucleophilic scavenger like piperazine (B1678402) has been shown to significantly accelerate deprotection. rsc.orglookchem.com

Table 1: Comparative Kinetics of Fmoc Deprotection Reagents This table presents the half-life (t1/2) for the deprotection of a resin-bound Fmoc-amino acid using various basic solutions, as monitored by UV spectroscopy at 301 nm.

| Deprotection Reagent | Solvent | Half-life (t1/2) in seconds | Reference |

| 20% Piperidine | DMF | 7 | rsc.org |

| 5% Piperazine | DMF | 102 | rsc.org |

| 5% Piperazine + 0.5% DBU | DMF | 12 | rsc.org |

| 5% Piperazine + 1% DBU | DMF | 7 | rsc.org |

| 5% Piperazine + 2% DBU | DMF | 4 | rsc.org |

| 2% DBU | DMF | Effective, but requires a scavenger | nih.gov |

Chromatographic Analysis for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of Fmoc-Dbu(Boc)-OH and for monitoring the progress of coupling and deprotection reactions during peptide synthesis.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for analyzing the purity of the final peptide product and intermediate samples. The method separates compounds based on their hydrophobicity. In the context of research involving this compound, HPLC is used to:

Assess Purity: Determine the purity of the crude peptide after cleavage from the solid support. acs.org Impurities such as deletion sequences (from incomplete deprotection or coupling) or byproducts from side reactions can be identified and quantified. rsc.org

Monitor Reactions: Track the disappearance of starting materials and the appearance of the product during coupling reactions. It can also confirm the complete removal of the Fmoc group by comparing chromatograms before and after the deprotection step. scielo.org.mx

Quantify Byproducts: Analyze the formation of unwanted side products, such as diketopiperazines, which are common in SPPS. acs.org

Analyses are typically performed using a C18 column with a gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). Detection is commonly performed using UV detectors at wavelengths where the peptide bonds (214-220 nm) or aromatic residues (e.g., 274 nm for Tyrosine, 280 nm for Tryptophan) absorb. rsc.orglookchem.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (<2 μm) and higher pressure limits than traditional HPLC. This results in significantly improved resolution, higher sensitivity, and much faster analysis times. UPLC is particularly advantageous for analyzing complex mixtures of peptides and impurities, providing a clearer picture of the reaction outcome. rsc.org

The applications of UPLC in this research area are similar to HPLC but with enhanced performance. It is used for detailed analysis of crude peptide mixtures, allowing for the accurate quantification of the desired product versus closely eluting impurities like deletion sequences or products of side reactions such as aspartimide formation. rsc.orglookchem.com The high resolution of UPLC-MS systems is particularly powerful for identifying and characterizing these low-level byproducts. rsc.org

Table 2: Typical Chromatographic Conditions for Peptide Analysis This table summarizes common parameters used in HPLC and UPLC for the analysis of peptides synthesized using Fmoc-amino acids.

| Parameter | HPLC | UPLC | Reference |

| Column | C18, 3.5-5 µm particle size | C18, <2 µm particle size | rsc.orgscielo.org.mx |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | rsc.orgacs.org |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | rsc.orgacs.org |

| Flow Rate | ~1.0 mL/min | ~0.4-0.6 mL/min | rsc.orgscielo.org.mx |

| Detection | UV at 214, 220, 274, or 301 nm | UV at 214, 220, or 274 nm | rsc.orglookchem.com |

| Application | Purity analysis, reaction monitoring | High-resolution impurity profiling, kinetic studies | rsc.orgacs.org |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization of Byproducts and Adducts

During peptide synthesis, various side reactions can occur, leading to byproducts and adducts that may be difficult to separate and identify. Advanced spectroscopic techniques are crucial for their structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of organic molecules. While not routinely used for monitoring solid-phase synthesis, it is invaluable for characterizing isolated byproducts or for studying reaction mechanisms in solution. For example, 1H NMR can be used to confirm the structure of a synthesized peptide and identify impurities if they are present in sufficient quantity. researchgate.net

In more detailed mechanistic studies, NMR has been used to characterize specific adducts formed during side reactions. For instance, in studies of thioamide-containing peptides, 2D NMR experiments (like NOESY and HMBC) were used to definitively identify the structure of an amidine byproduct formed between a thioacetylated lysine (B10760008) side chain and the piperidine used for Fmoc deprotection. nih.gov Similarly, it can be used to distinguish between α- and β-aspartyl peptides that arise from aspartimide formation. researchgate.net

Mass Spectrometry (MS) is an essential technique for peptide analysis, providing a highly accurate measurement of the molecular weight of the target peptide and any impurities. When coupled with a chromatographic system (LC-MS or UPLC-MS), it becomes a formidable tool for identifying components in a complex mixture. rsc.orgmdpi.com

Key applications of MS in research involving this compound include:

Confirmation of Product Identity: Verifying that the major peak in a chromatogram corresponds to the desired peptide by matching its experimental mass-to-charge ratio (m/z) with the theoretical value. redalyc.org

Identification of Deletion Sequences: Detecting peptides that are missing one or more amino acid residues due to incomplete coupling or deprotection. These appear as signals with masses corresponding to the target peptide minus the mass of the deleted residue(s). rsc.org

Characterization of Adducts: Identifying byproducts formed by the reaction of the peptide with reagents or intermediates. A common example is the adduction of the dibenzofulvene (DBF) intermediate to the N-terminus of the peptide if the scavenger is inefficient. lookchem.comnih.gov Another is the formation of piperidide adducts resulting from the ring-opening of an aspartimide intermediate by piperidine. nih.gov

Table 3: Common Byproducts in Fmoc-SPPS and their Mass Spectrometric Signatures This table lists potential byproducts that can be identified using mass spectrometry during the synthesis of peptides.

| Byproduct/Side Reaction | Description | Expected Mass Shift from Target Peptide (M) | Reference |

| Deletion Sequence | Peptide missing one amino acid residue (e.g., -Ala) | M - 71.08 Da | rsc.org |

| Diketopiperazine (DKP) | Intramolecular cyclization of a dipeptide, leading to chain termination. | Not directly comparable to full-length peptide mass. | acs.org |

| Aspartimide Formation | Cyclization of an Asp residue, leading to a loss of water. | M - 18.02 Da | nih.gov |

| Piperidide Adduct | Ring-opening of aspartimide by piperidine. | M (of target) + 67.08 Da (Asp to Asp-piperidide) | nih.gov |

| Guanidinylation | Reaction of coupling reagents (e.g., HBTU) with the N-terminal amine. | M + 42.02 Da | peptide.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Determination of Fmoc-Derivatized Solid Supports

The efficiency of solid-phase peptide synthesis (SPPS) is critically dependent on the accurate determination of the initial functionalization of the resin, commonly referred to as resin loading or substitution. almacgroup.compeptide.com This value, typically expressed in millimoles of the reactive group per gram of resin (mmol/g), dictates the stoichiometry of reagents used in subsequent synthesis steps and is essential for calculating yields and ensuring cost-effectiveness, particularly when using expensive building blocks like this compound. almacgroup.combiotage.com For resins functionalized with 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids, the most widely adopted method for quantifying loading involves the cleavage of the Fmoc group and the subsequent analysis of the released chromophore. biotage.comresearchgate.net

The fundamental principle of this analysis lies in the base-catalyzed removal of the Fmoc protecting group. The process involves treating a precisely weighed, dry sample of the Fmoc-derivatized resin with a basic solution. biotage.com This treatment cleaves the Fmoc group, releasing it from the solid support. The cleaved Fmoc moiety forms a dibenzofulvene (DBF) derivative, which possesses a strong ultraviolet (UV) absorbance, allowing for its quantification via spectrophotometry.

The most common procedure involves suspending a small, accurately weighed amount of the dried Fmoc-resin in a known volume of a basic solution. peptide.combiotage.com The concentration of the resulting DBF derivative in the solution is then measured using a UV-Vis spectrophotometer. By applying the Beer-Lambert law, the concentration can be directly related to the absorbance, which in turn allows for the calculation of the initial loading of the Fmoc-amino acid on the solid support. biotage.com

The general formula derived from the Beer-Lambert law for calculating resin loading is: Loading (mmol/g) = (Absorbance × Volume of solution [mL] × Dilution factor) / (Molar extinction coefficient [L·mol⁻¹·cm⁻¹] × Mass of resin [g] × Path length [cm]) peptide.comnih.gov

Detailed Research Findings

Research has focused on optimizing the base used for cleavage and standardizing the spectrophotometric measurement to ensure accuracy and reproducibility.

Choice of Base for Fmoc Cleavage:

Traditionally, a 20% solution of piperidine in N,N-dimethylformamide (DMF) has been used for Fmoc deprotection during SPPS and for quantitative analysis. nih.govcsic.es When piperidine is used, it reacts with the initially formed dibenzofulvene to create the dibenzofulvene-piperidine adduct (piperidine-DBF). nih.gov This adduct is the primary chromophore measured.

However, studies have shown that 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be a superior reagent for the quantitative determination of Fmoc loading. researchgate.netnih.gov DBU is a non-nucleophilic base that effectively cleaves the Fmoc group to generate free dibenzofulvene without forming a covalent adduct. nih.gov This leads to highly reproducible results that show an excellent correlation with data from independent analytical methods. researchgate.net The use of DBU avoids potential inconsistencies associated with the formation of the piperidine-DBF adduct, which can be influenced by the purity of the DMF. researchgate.net

Spectrophotometric Analysis:

The spectrophotometric measurement is the cornerstone of this quantitative method. The dibenzofulvene-piperidine adduct exhibits a characteristic strong absorbance maximum at approximately 301 nm. biotage.comnih.gov However, the reported molar extinction coefficient (ε) for this adduct has varied in the literature, with values ranging from 7100 to 8100 L·mol⁻¹·cm⁻¹. nih.gov This variation can lead to discrepancies of up to 14% in the calculated resin loading. nih.gov

A detailed study determined the molar absorption coefficients for the dibenzofulvene-piperidine adduct to be more accurately defined at two different wavelengths. nih.gov It was also noted that measuring at a secondary absorption maximum at 289.8 nm could reduce the impact of wavelength inaccuracy from the spectrophotometer. nih.gov When DBU is used as the cleavage agent, the resulting free dibenzofulvene is quantified, which has a different molar extinction coefficient (e.g., ε at 304 nm = 7624 M⁻¹cm⁻¹). researchgate.net

The accuracy of the method is highly dependent on precise laboratory technique. Key factors include:

Thorough Drying of the Resin: Residual solvent in the resin sample will lead to an inaccurate weight and an overestimation of the loading. biotage.com

Accurate Measurements: Precise weighing of the resin and accurate dispensing of the cleavage solution and any subsequent dilutions are critical. peptide.combiotage.com

Complete Cleavage and Collection: Ensuring the Fmoc cleavage reaction goes to completion and that all the resulting solution is collected for measurement is essential for an accurate quantification. biotage.com

The following interactive table summarizes typical parameters used in the UV spectrophotometric method for determining Fmoc loading.

| Parameter | Value (Piperidine Method) | Value (DBU Method) | Reference |

| Cleavage Reagent | 20% Piperidine in DMF | 2% DBU in DMF | nih.gov, researchgate.net |

| Analyte | Dibenzofulvene-piperidine adduct | Dibenzofulvene | |

| Wavelength (λmax) | ~301 nm | ~304 nm | nih.gov, researchgate.net |

| Molar Extinction Coefficient (ε) | 7800 L·mol⁻¹·cm⁻¹ | 7624 L·mol⁻¹·cm⁻¹ | peptide.com, researchgate.net |

| Typical Loading Values | 0.3 - 0.8 mmol/g | 0.3 - 0.8 mmol/g | researchgate.net |

Alternative and Complementary Methodologies

While UV-Vis spectrophotometry is the most common method, other techniques can be employed for the quantification of Fmoc loading.

High-Performance Liquid Chromatography (HPLC): A robust procedure for determining the substitution of highly sensitive resins like 2-chlorotrityl chloride (2-CTC) involves loading an Fmoc-amino acid, followed by cleavage of the loaded amino acid from the resin. The liberated Fmoc-amino acid is then quantified by UHPLC against an external standard. almacgroup.com This method avoids issues related to the stability of the DBF chromophore and provides high accuracy. almacgroup.com

Gas Chromatography (GC): GC analysis has also been used to quantify resin loading. After DBU-mediated deprotection, the amount of dibenzofulvene produced can be measured by GC, yielding results comparable to UV methods. nih.gov This approach can be automated to increase sample throughput. nih.gov

Nuclear Magnetic Resonance (NMR): 1H NMR can be used to quantify resin-bound functional groups. After cleavage of the Fmoc group, the filtrate containing the dibenzofulvene derivative is analyzed by NMR using a known amount of an internal standard. This method can distinguish between free dibenzofulvene and its piperidine adduct, potentially offering a more accurate quantification than UV methods where the adduct formation might be incomplete.

The following table provides an overview of different analytical methods used for the quantitative determination of Fmoc-derivatized solid supports.

| Analytical Method | Principle | Advantages | Disadvantages | Reference |

| UV-Vis Spectrophotometry | Measures the absorbance of the cleaved dibenzofulvene (DBF) or its piperidine adduct. | Rapid, simple, and widely accessible. | Sensitive to variations in molar extinction coefficient; requires careful sample preparation. | biotage.comresearchgate.netnih.gov |

| HPLC | Quantifies the cleaved Fmoc-amino acid against a standard curve after its release from the resin. | High accuracy and precision; suitable for sensitive resins. | More time-consuming and requires specialized equipment. | almacgroup.com |

| Gas Chromatography (GC) | Measures the amount of dibenzofulvene after DBU-mediated cleavage. | Comparable results to UV methods; can be automated. | Requires sample derivatization in some cases; specialized equipment needed. | nih.gov |

| NMR Spectroscopy | Quantifies the cleaved DBF derivative relative to an internal standard. | Can distinguish between different cleavage products; highly accurate. | Requires expensive instrumentation; longer analysis time. |

Advanced Applications of Fmoc Dbu Boc Oh in Modern Peptide Research and Design

Facilitating the Synthesis of Peptides with Complex Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating protein function in biological systems. semanticscholar.org The synthesis of peptides bearing PTMs is essential for studying their biological roles. nih.gov Fmoc-Dbu(Boc)-OH serves as an invaluable scaffold for introducing moieties that mimic natural PTMs.

The synthetic strategy hinges on the orthogonal stability of the Fmoc and Boc protecting groups. During standard Fmoc-based SPPS, the α-amino Fmoc group is cleaved at each cycle using a mild base, typically piperidine (B6355638), to allow for peptide chain elongation. nih.govchempep.com The side-chain Boc group on the Dbu residue remains stable under these conditions. Once the main peptide backbone is assembled, the Boc group can be selectively removed using mild acid, such as trifluoroacetic acid (TFA), without cleaving the peptide from the resin support. This unmasks a primary amine on the side chain, which serves as a reactive handle for introducing various modifications.

Researchers can then acylate, alkylate, or couple other molecules to this side-chain amine to mimic PTMs such as:

Lysine (B10760008) Acetylation/Methylation: By acylating the Dbu side chain with acetic anhydride (B1165640) or other acyl donors, a mimic of lysine acetylation can be created. Similarly, reductive amination can be used to introduce methyl groups, mimicking lysine methylation.

Ubiquitination/SUMOylation: While a full ubiquitin protein is large, smaller peptide fragments or chemical tags that mimic the isopeptide linkage found in ubiquitination can be attached to the Dbu side chain. This allows for the study of recognition domains that bind to these modified sites.

Bioconjugation Handles: The side-chain amine can be modified to install chemical reporters, such as azides or alkynes, which can then be used in bioorthogonal click chemistry reactions to attach larger PTM mimics or probes.

The mild conditions of Fmoc SPPS are generally compatible with many sensitive PTMs, such as glycosylation and phosphorylation, making it the preferred method for synthesizing such complex peptides. semanticscholar.orgnih.gov

Enabling Bioconjugation and Site-Specific Labeling Strategies

Bioconjugation, the process of linking a peptide to another molecule such as a fluorescent dye, a radioisotope chelator, or a therapeutic agent, requires precise control over the site of attachment. chemimpex.com The side chain of Dbu, as provided by this compound, offers an ideal platform for such site-specific labeling.

The process follows the selective deprotection of the side-chain Boc group on the solid support. The exposed primary amine becomes the exclusive point of reaction for the molecule to be conjugated. This strategy ensures that the label is attached only at the desired position, preserving the integrity and function of the rest of the peptide. This is a significant advantage over methods that target natural amino acid side chains (e.g., lysine), which may be present at multiple positions in the peptide sequence.

The use of this compound facilitates numerous labeling applications:

Fluorescent Labeling: Fluorescent dyes (e.g., fluorescein, rhodamine) activated as N-hydroxysuccinimide (NHS) esters can be efficiently coupled to the Dbu side-chain amine for use in fluorescence polarization assays, microscopy, or flow cytometry.

Drug Conjugation: Cytotoxic drugs can be attached to a peptide that targets a specific receptor on cancer cells, creating a peptide-drug conjugate (PDC). The Dbu residue provides a stable and defined linkage point.

Attachment of PEG Chains: The process of PEGylation (attaching polyethylene (B3416737) glycol chains) can improve the pharmacokinetic profile of a therapeutic peptide. This compound allows for site-specific PEGylation, which is often crucial for retaining biological activity.

Radiolabeling for Imaging: Chelating agents like DOTA or NOTA can be coupled to the Dbu side chain to complex with medically relevant radioisotopes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.

Table 1: Examples of Site-Specific Labels Attached via Dbu Side Chain

| Label/Molecule Type | Example | Application |

| Fluorescent Dye | Fluorescein isothiocyanate (FITC) | Molecular Probes, Immunoassays |

| Drug Payload | Doxorubicin (activated) | Peptide-Drug Conjugates (PDCs) |

| Polymer | Polyethylene Glycol (PEG) | Improving drug solubility and half-life |

| Chelating Agent | DOTA (NHS-ester) | PET Imaging, Radiotherapy |

| Bioorthogonal Handle | Azidoacetic acid | Click Chemistry, Further functionalization |

Contribution to the Development of Peptide Libraries and Combinatorial Chemistry

Peptide libraries are powerful tools for drug discovery and identifying ligands for biological targets. conicet.gov.ar this compound significantly contributes to the generation of diverse and complex libraries by enabling site-specific side-chain diversification.

In a "one bead-one compound" combinatorial library synthesis, a core peptide sequence can be assembled on a resin support. conicet.gov.ar By incorporating this compound at a specific position, a point of divergence can be introduced. After assembling the main peptide chain, the resin beads can be pooled, and the Dbu side-chain Boc group can be removed. The resin is then split into multiple reaction vessels, and a different chemical building block is coupled to the exposed side-chain amine in each vessel.

This approach allows for the creation of a vast library of peptides from a common backbone, where the diversity is concentrated at the Dbu position. This is highly efficient for structure-activity relationship (SAR) studies, as it allows researchers to systematically probe the effect of different side-chain functionalities at a defined position on peptide binding or activity. The use of an orthogonal protecting group is essential for this strategy, as it allows the side-chain modification to occur without interfering with the already assembled peptide chain.

Strategies for Overcoming Difficult Sequences in Peptide Elongation

A significant challenge in SPPS is the synthesis of "difficult sequences," which are prone to aggregation due to strong intermolecular hydrogen bonding of the growing peptide chains on the solid support. peptide.com This aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and deletion sequences. researchgate.net

While common strategies to mitigate this issue include using specialized solvents, chaotropic salts, or elevated temperatures, the incorporation of specific amino acid derivatives can also play a role. peptide.com Introducing non-standard or conformation-breaking amino acids can disrupt the secondary structures (e.g., β-sheets) that cause aggregation.

The incorporation of this compound can contribute to overcoming these challenges in several ways:

Disruption of Hydrogen Bonding: The Dbu side chain, being shorter than that of lysine but still flexible, can disrupt the regular hydrogen-bonding patterns that lead to peptide self-association.

Improved Solvation: The presence of the bulky Boc protecting group on the side chain during synthesis can help keep peptide chains separated and improve their solvation by the reaction solvent (e.g., DMF), thereby preventing aggregation.

Use of Harsher Deprotection Reagents: In cases of severe aggregation where standard Fmoc deprotection with piperidine is sluggish, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. nih.govpeptide.com The Fmoc/Boc protection scheme of this compound is fully compatible with the use of DBU for Fmoc removal. researchgate.net

Table 2: Common Strategies for Difficult Peptide Sequences

| Strategy | Description | Relevance to Dbu |

| Solvent Choice | Using N-methylpyrrolidone (NMP) or adding DMSO to DMF. peptide.com | General strategy compatible with Dbu synthesis. |

| Deprotection Agent | Using 1-5% DBU in DMF for faster Fmoc removal. chempep.compeptide.com | The Fmoc group is readily cleaved by DBU. |

| Coupling Additives | Use of high-temperature coupling or microwave irradiation. peptide.com | General strategy compatible with Dbu synthesis. |

| Backbone Protection | Incorporating pseudoprolines or Dmb-dipeptides. semanticscholar.orgnih.gov | Dbu itself acts as a structural disrupter. |

| Modified Amino Acids | Introducing residues that break secondary structure. | This compound can serve this purpose. |

Design and Synthesis of Branched Peptides and Macrocyclic Structures

The ability to create non-linear peptide architectures is critical for developing molecules with enhanced stability, receptor affinity, and novel functions. This compound is a premier building block for constructing both branched and macrocyclic peptides due to its orthogonally protected side-chain amine. sigmaaldrich.com

Branched Peptides: Branched peptides, such as those mimicking the core of immunogenic proteins or serving as scaffolds for multiple functionalities, can be synthesized using this compound as the branching point. The synthesis proceeds as follows:

The peptide backbone is synthesized up to the branching point, where this compound is incorporated.

Synthesis of the main chain continues by removing the α-Fmoc group and adding subsequent amino acids.

Once the main chain is complete, the side-chain Boc group of the Dbu residue is selectively cleaved on-resin using acid.

A second peptide chain is then synthesized, starting from the newly exposed side-chain amine of the Dbu residue.

Macrocyclic Structures: Macrocyclization is a widely used strategy to constrain a peptide's conformation, which can lead to increased receptor selectivity, enhanced biological activity, and improved stability against enzymatic degradation. This compound enables several modes of cyclization:

Side Chain-to-Tail Cyclization: The peptide is synthesized on a resin, and after completion, the N-terminal Fmoc group is removed. The side-chain Boc group on the Dbu residue is then cleaved. An amide bond is formed between the exposed side-chain amine and the peptide's C-terminus, which is still attached to the resin via an appropriate linker, to form a cyclic peptide.

Side Chain-to-Side Chain Cyclization: A peptide containing both this compound and another orthogonally protected amino acid (e.g., Fmoc-Asp(OAll)-OH) can be synthesized. Selective deprotection of both side chains allows for the formation of an amide bond between them, creating a lactam bridge.

The use of this compound provides a reliable and efficient method for producing these complex structures, which are central to many modern therapeutic and research applications. nih.govthieme-connect.com

Future Perspectives and Emerging Research Directions in Fmoc Dbu Boc Oh Chemistry

Development of Environmentally Benign (Green) Chemical Synthesis Approaches

Another key aspect of green chemistry is the reduction of excess reagents. Future synthetic protocols will likely incorporate more efficient activation methods and real-time monitoring to minimize the equivalents of coupling reagents and the building block itself, thereby reducing chemical waste.

Advancements in Automated and High-Throughput Synthetic Platforms

Automated peptide synthesizers have become standard in research and production, and the next wave of innovation lies in the integration of flow chemistry and high-throughput platforms. chemrxiv.org Automated flow peptide synthesis (AFPS) offers advantages in terms of speed, efficiency, and consistency. nih.govacs.org The use of Fmoc-Dbu(Boc)-OH in these advanced systems is expected to become more prevalent as methodologies are refined. High-throughput platforms, which enable the parallel synthesis of numerous peptide sequences, will benefit from the reliable performance of well-characterized building blocks like this compound for the rapid generation of peptide libraries for screening purposes.

The combination of automation with machine learning algorithms for real-time optimization of synthesis parameters represents a significant future direction. nih.govacs.org These systems can predict and mitigate potential issues like aggregation during the incorporation of specific amino acids, ensuring higher yields and purity of the final peptides containing Dbu residues. nih.gov

Exploration of New Protecting Group Systems Orthogonal to Fmoc and Boc

While the Fmoc/Boc strategy is a cornerstone of modern peptide synthesis, the synthesis of complex, multifunctional peptides often requires additional levels of orthogonal protection. biosynth.comiris-biotech.de Future research will likely focus on the development and implementation of new protecting groups that are compatible with the Fmoc and Boc groups used in this compound. iris-biotech.de This would allow for the selective modification of the Dbu side chain or other residues within the peptide sequence while it is still attached to the solid support.

For instance, the introduction of protecting groups that can be removed under very specific conditions (e.g., by enzymatic cleavage or light) would provide chemists with greater flexibility in designing and synthesizing intricate peptide architectures, such as branched or cyclic peptides where the Dbu side chain plays a key role. iris-biotech.de The development of novel protecting groups for the ε-amino group of lysine (B10760008), such as ivDmb, which offers different stability and cleavage properties compared to Dde or ivDde, provides a template for the kind of innovation that could be applied to Dbu derivatives. iris-biotech.de

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, tBu, Trt |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Alloc |

| Phenylacetamidomethyl | Phacm | Penicillin Amidase | Fmoc, Boc, p-MeBzl |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Fmoc, Boc, Trt |